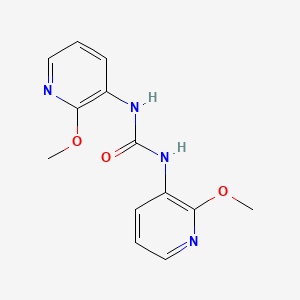

1,3-Bis(2-methoxypyridin-3-yl)urea

CAS No.: 1373223-65-4

Cat. No.: VC2568594

Molecular Formula: C13H14N4O3

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1373223-65-4 |

|---|---|

| Molecular Formula | C13H14N4O3 |

| Molecular Weight | 274.28 g/mol |

| IUPAC Name | 1,3-bis(2-methoxypyridin-3-yl)urea |

| Standard InChI | InChI=1S/C13H14N4O3/c1-19-11-9(5-3-7-14-11)16-13(18)17-10-6-4-8-15-12(10)20-2/h3-8H,1-2H3,(H2,16,17,18) |

| Standard InChI Key | FXVNIRCJSUYMKT-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC=N1)NC(=O)NC2=C(N=CC=C2)OC |

| Canonical SMILES | COC1=C(C=CC=N1)NC(=O)NC2=C(N=CC=C2)OC |

Introduction

Chemical Identity and Physical Properties

1,3-Bis(2-methoxypyridin-3-yl)urea represents a specialized urea derivative containing pyridine rings with specific substitution patterns. The molecule's structure consists of a central urea (-NH-CO-NH-) bridge connecting two 2-methoxypyridin-3-yl groups, creating a symmetrical arrangement. This structural configuration enables specific chemical interactions and potential biological activities that distinguish it from other urea derivatives. The compound's molecular framework combines the hydrogen bonding capabilities of the urea group with the electron-donating properties of the methoxy substituents and the aromatic character of the pyridine rings.

Basic Chemical Information

The fundamental chemical identity of 1,3-Bis(2-methoxypyridin-3-yl)urea is defined by its structural formula and registry information. According to chemical databases, this compound has been assigned specific identifiers that facilitate its tracking in scientific literature and commercial catalogs. The compound's molecular formula indicates its elemental composition, while its molecular weight reflects its mass relative to other chemical entities. Understanding these basic parameters is essential for researchers working with this compound in various applications.

| Property | Value |

|---|---|

| Chemical Name | 1,3-Bis(2-methoxypyridin-3-yl)urea |

| CAS Number | 1373223-65-4 |

| Molecular Formula | C13H14N4O3 |

| Molecular Weight | 274.28 g/mol |

| MDL Number | MFCD22124179 |

The compound's CAS number (1373223-65-4) serves as its unique identifier in chemical databases and literature . This symmetrical urea derivative contains 13 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms, as reflected in its molecular formula C13H14N4O3 . With a molecular weight of 274.28 g/mol, it falls within the range of small organic molecules suitable for various applications in medicinal chemistry and organic synthesis . The MDL number (MFCD22124179) provides an additional reference identifier used in certain chemical databases and inventory systems .

Structural Features and Comparative Analysis

Synthesis Methodologies

The preparation of 1,3-Bis(2-methoxypyridin-3-yl)urea can be approached through several synthetic routes established for similar urea derivatives. Understanding the optimal synthesis conditions is crucial for researchers aiming to produce this compound with high purity for further studies. The synthetic strategies must consider factors such as yield optimization, purification methods, and potential side reactions that might occur during the process of forming the urea linkage between the two methoxypyridine units.

Conventional Synthetic Approaches

Based on established synthetic routes for similar disubstituted ureas, 1,3-Bis(2-methoxypyridin-3-yl)urea could be prepared using carbonyl transfer reagents that facilitate the formation of the urea linkage. One common approach involves the reaction of 2-methoxypyridin-3-amine with carbonylating agents under controlled conditions. This method typically produces symmetrical urea derivatives when a single type of amine is used as the starting material. The choice of solvent, temperature, and reaction time can significantly impact both the yield and purity of the final product.

A conventional synthesis likely involves the reaction of 2-methoxypyridin-3-amine with reagents such as 1,1'-carbonyldiimidazole (CDI), which serves as a safer alternative to phosgene for urea formation . In a typical procedure, 2-methoxypyridin-3-amine would be treated with 0.5 equivalents of CDI in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), with the reaction proceeding at room temperature or under mild heating conditions (50-60°C) . Following reaction completion, the product could be isolated through filtration, precipitation, or chromatographic techniques, depending on the specific reaction conditions and presence of impurities .

Advanced Synthetic Methods

Recent advances in synthetic methodologies offer alternative approaches to preparing urea derivatives with potential application to our target compound. The development of greener synthetic routes represents an important trend in modern organic chemistry, focusing on reducing solvent usage and avoiding hazardous reagents. These approaches align with sustainable chemistry principles while potentially offering improved yields or simplified purification procedures.

A notable development in the synthesis of pyridine-containing ureas involves solvent- and halide-free methodologies, as indicated in research on pyridine-2-yl substituted ureas . This approach utilizes C-H functionalization of pyridine N-oxides, which could potentially be adapted for the synthesis of 1,3-Bis(2-methoxypyridin-3-yl)urea . While this specific method was developed for pyridine-2-yl ureas rather than pyridine-3-yl ureas, the underlying principles could inspire analogous procedures for our target compound. The atom-economical nature of such approaches, eliminating the need for pre-functionalization of starting materials, represents an attractive direction for future synthetic efforts toward this compound .

Applications and Biological Significance

The structural features of 1,3-Bis(2-methoxypyridin-3-yl)urea suggest potential applications across multiple fields, particularly in pharmaceutical research and medicinal chemistry. The compound combines several pharmacophoric elements that are commonly associated with bioactive molecules, including the urea linker and the methoxypyridine moieties. Understanding the potential applications of this compound requires consideration of both its chemical reactivity and its ability to interact with biological targets.

Pharmaceutical Applications

Urea derivatives containing heterocyclic substituents frequently demonstrate valuable biological activities that make them attractive candidates for drug development. The particular arrangement of functional groups in 1,3-Bis(2-methoxypyridin-3-yl)urea suggests potential pharmaceutical applications based on analogous structures. The urea moiety is recognized for its ability to form hydrogen bonds with target proteins, while methoxypyridine rings can enhance solubility and provide specific interaction points with biological receptors.

Similar urea derivatives have been investigated as kinase inhibitors, suggesting potential applications in cancer therapy and other disease areas where kinase signaling plays a critical role . The symmetric nature of 1,3-Bis(2-methoxypyridin-3-yl)urea may influence its binding mode with protein targets, potentially enhancing selectivity for certain biological targets. Additionally, methoxypyridine-containing compounds often display favorable pharmacokinetic properties, including enhanced membrane permeability compared to more polar heterocycles. The specific arrangement of the methoxy groups at position 2 of the pyridine rings likely influences the compound's three-dimensional structure, potentially affecting its receptor binding profile and biological activity spectrum.

Chemical Applications

Beyond biological applications, 1,3-Bis(2-methoxypyridin-3-yl)urea holds potential utility in various chemical contexts. The compound's symmetrical structure containing multiple functional groups makes it potentially valuable in materials science, coordination chemistry, and as a synthetic intermediate. Each of these applications leverages different aspects of the compound's chemical behavior and structural features.

The urea moiety in this compound can participate in hydrogen bonding networks, potentially making it useful in crystal engineering applications. Additionally, the pyridine rings contain nitrogen atoms that can coordinate with metal ions, suggesting possible applications in coordination chemistry and catalysis. As a synthetic intermediate, this compound could serve as a building block for more complex structures through further functionalization of the pyridine rings or modification of the methoxy groups. The specific position of the methoxy groups at C-2 of the pyridine rings creates a distinct electronic environment that differentiates this compound from other methoxypyridine derivatives, potentially leading to unique reactivity patterns of interest to synthetic chemists.

Analytical Characterization

The definitive identification and quality assessment of 1,3-Bis(2-methoxypyridin-3-yl)urea requires multiple analytical techniques that provide complementary information about its structure and purity. These methods collectively establish the compound's identity, confirm its structural features, and evaluate its purity for research or commercial purposes. The interpretation of analytical data requires understanding the expected spectroscopic features based on the compound's structural elements.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary technique for structural confirmation of 1,3-Bis(2-methoxypyridin-3-yl)urea. The 1H NMR spectrum would display characteristic signals for the aromatic protons of the pyridine rings, the methoxy groups, and the NH protons of the urea moiety. Based on similar structures, one would expect the methoxy protons to appear as a singlet at approximately 3.8-4.0 ppm, while the NH protons of the urea group might show a singlet at around 8.5-9.5 ppm, depending on the solvent . The aromatic protons would display characteristic coupling patterns in the 6.5-8.5 ppm range, with specific patterns determined by the substitution pattern of the pyridine rings.

The 13C NMR spectrum would further confirm the structure, showing signals for the carbonyl carbon of the urea group (typically around 150-155 ppm), the methoxy carbons (around 55-60 ppm), and the various carbons of the pyridine rings in the aromatic region (110-160 ppm) . Infrared (IR) spectroscopy would provide additional structural confirmation through characteristic absorption bands for the N-H stretching of the urea group (approximately 3300-3500 cm-1), C=O stretching (around 1650-1700 cm-1), and the various C-H, C=C, and C=N stretching modes associated with the pyridine rings and methoxy groups. Mass spectrometry would be expected to show a molecular ion peak at m/z 274, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that could be used for definitive identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume